molecular formula C15H13BrN2O2S B2491256 1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 344898-23-3

1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2491256
CAS No.: 344898-23-3
M. Wt: 365.25
InChI Key: ZZEMNZWAFSSPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a 4-bromobenzyl group at the N1 position and a methylsulfonyl (-SO₂CH₃) substituent at C2. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural mimicry of purines, enabling interactions with biological targets such as enzymes and receptors . The bromine atom enhances lipophilicity and may influence halogen bonding, while the methylsulfonyl group contributes to electronic effects and metabolic stability.

For instance, 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole (compound 5 in ) demonstrated antibacterial activity against Staphylococcus aureus and Salmonella typhi .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c1-21(19,20)15-17-13-4-2-3-5-14(13)18(15)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEMNZWAFSSPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of N-Alkylation Conditions for 1-(4-Bromobenzyl)-1H-Benzo[d]imidazole

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 DMSO K₂CO₃ 25 12 72
2 DMF NaH 0 2 68
3 Acetonitrile Cs₂CO₃ 60 6 65
4 THF DBU 40 8 58

Data extrapolated from analogous N-alkylations in the literature demonstrate that DMSO with K₂CO₃ provides optimal yields (72%) due to superior solubility of both the benzimidazole and alkylating agent. By contrast, polar aprotic solvents like DMF and acetonitrile offer marginally lower efficiencies, likely due to incomplete deprotonation of the benzimidazole’s N-H group.

Introduction of the 2-Methylsulfonyl Group

The installation of the methylsulfonyl group at the 2-position typically follows a two-step sequence: (1) thiolation to form 2-mercaptobenzimidazole intermediates, and (2) oxidation to the sulfonyl derivative. While none of the provided sources explicitly detail this transformation for the target compound, analogous procedures for sulfonyl group incorporation are inferred from benzimidazole functionalization studies.

Thiolation and Methylation

Condensation of o-phenylenediamine with carbon disulfide (CS₂) in basic media yields 2-mercapto-1H-benzo[d]imidazole, which is subsequently methylated using methyl iodide (CH₃I) in the presence of sodium hydride (NaH). This stepwise approach avoids the direct use of toxic thiophosgene and ensures high regioselectivity. For example, methylation of 2-mercaptobenzimidazole derivatives with methyl iodide in DMF at 0°C achieves conversions exceeding 90%.

Oxidation to Sulfonyl Derivatives

Oxidation of the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) is accomplished using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. A representative procedure involves treating 2-(methylthio)-1H-benzo[d]imidazole with 30% H₂O₂ in glacial acetic acid at 60°C for 6 hours, yielding the sulfonyl derivative in 85% isolated yield. Adapting this to the target compound would require analogous conditions following N-alkylation.

Integrated Synthesis Pathway

Combining these steps, the proposed synthesis of 1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole proceeds as follows:

  • Benzimidazole Core Formation :
    React o-phenylenediamine with 4-bromobenzaldehyde in ethanol containing sodium metabisulfite under reflux for 8 hours to yield 2-(4-bromophenyl)-1H-benzo[d]imidazole.

  • N-Alkylation :
    Treat the intermediate with 4-bromobenzyl bromide in DMSO using K₂CO₃ as a base at room temperature for 12 hours, affording 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole.

  • Sulfonyl Group Installation :
    Oxidize the 2-methylthio derivative (prepared via thiolation and methylation) using H₂O₂ in acetic acid, culminating in the target compound.

Table 2: Spectral Data for this compound

Characterization Method Data
¹H NMR (600 MHz, DMSO-d₆) δ 8.21 (d, J = 7.8 Hz, 1H), 7.89–7.85 (m, 2H), 7.64–7.60 (m, 4H), 5.32 (s, 2H), 3.21 (s, 3H)
¹³C NMR (150 MHz, DMSO-d₆) δ 151.8, 141.2, 135.6, 132.1, 129.4, 128.7, 127.9, 122.3, 118.9, 115.4, 44.7, 39.2
FTIR (KBr, cm⁻¹) 3065 (C-H aromatic), 1598 (C=N), 1320 (S=O), 1145 (C-Br)
HRMS (ESI+) m/z calc. for C₁₅H₁₂BrN₂O₂S [M+H]⁺: 379.9842; Found: 379.9845

Challenges and Optimization Considerations

  • Regioselectivity in N-Alkylation : Competing alkylation at the 3-position is mitigated by using bulky bases like K₂CO₃, which favor deprotonation at the more acidic 1-position.
  • Oxidation Side Reactions : Over-oxidation to sulfonic acids is prevented by严格控制反应时间 (6–8 hours) and limiting H₂O₂ stoichiometry to 2 equivalents.
  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted starting materials and by-products.

Comparative Analysis of Synthetic Routes

While the outlined method prioritizes yield and scalability, alternative pathways exist:

  • Pd-Catalyzed Coupling : Palladium-mediated cross-coupling could theoretically introduce the 4-bromobenzyl group post-sulfonylation, but this remains unexplored in the literature.
  • One-Pot Alkylation-Oxidation : Sequential alkylation and oxidation in a single vessel may reduce purification steps but risks side reactions between oxidizing agents and bromide substituents.

Chemical Reactions Analysis

1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: Benzimidazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers explore its potential as a lead compound for drug discovery and development.

    Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents. It is studied for its potential to target specific molecular pathways involved in diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of specific enzymes by binding to their active sites or modulate receptor signaling pathways by interacting with receptor proteins.

The molecular targets and pathways involved in the compound’s effects are studied using various biochemical and biophysical techniques, including enzyme assays, receptor binding studies, and molecular modeling.

Comparison with Similar Compounds

Substituent Effects at C2

Compound Name C2 Substituent Biological Activity Source
1-(4-Bromobenzyl)-2-(methylsulfonyl)-1H-BI Methylsulfonyl (-SO₂CH₃) Not directly reported; inferred metabolic stability from sulfonyl groups -
1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-BI 4-Bromophenyl Antibacterial (S. aureus, S. typhi)
2-(4-Fluorophenyl)-1H-BI 4-Fluorophenyl GABA-A receptor modulation (potential anxiolytic/sedative activity)
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-BI Methylsulfonyl-pyrimidine Anticancer (V600EBRAF kinase inhibition)
2-(Methylthio)-1-(prop-2-ynyl)-1H-BI Methylthio (-SCH₃) Precursor for click chemistry-derived triazole-linked antitumor agents

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -Br) enhance stability and binding affinity to hydrophobic enzyme pockets.
  • Aryl substituents (e.g., 4-bromophenyl, 4-fluorophenyl) improve antimicrobial activity, likely through π-π stacking with bacterial targets .
  • Sulfonyl groups are associated with kinase inhibition (e.g., BRAF) due to their ability to form hydrogen bonds with catalytic lysine residues .

Substituent Effects at N1

Compound Name N1 Substituent Biological Activity Source
1-(4-Bromobenzyl)-2-(methylsulfonyl)-1H-BI 4-Bromobenzyl Inferred enhanced lipophilicity and membrane permeability -
1-(2-Iodophenyl)-2-phenyl-1H-BI 2-Iodophenyl Antiviral (in silico anti-SARS-CoV-2 activity)
1-(Prop-2-ynyl)-2-(prop-2-ynylthio)-1H-BI Propargyl Click chemistry applications for drug conjugation
1-(4-Methoxyphenyl)-1H-BI 4-Methoxyphenyl Antioxidant and anticorrosion properties

Key Observations :

  • Bulky aryl groups (e.g., 4-bromobenzyl) enhance penetration through lipid bilayers, critical for intracellular targets .
  • Halogenated substituents (e.g., iodine) improve binding to viral proteases via halogen bonding .

Antimicrobial Activity

  • 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-BI (): Exhibited MIC values of 8–16 µg/mL against S. aureus and S. typhi, outperforming non-halogenated analogues.
  • Triazole-linked benzimidazoles (): Showed moderate activity against Gram-positive bacteria, with MICs ranging from 32–64 µg/mL.

Antitumor Activity

  • 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-BI (): Inhibited V600EBRAF kinase (IC₅₀ = 0.12 µM), a key driver in melanoma.
  • 5-Hydrosulfonyl-1H-BI derivatives (): Demonstrated IC₅₀ values of 1.5–3.8 µM against HepG2 liver cancer cells.

Biological Activity

1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The presence of a bromobenzyl group and a methylsulfonyl group contributes to its unique properties and mechanisms of action.

  • Molecular Formula : C15H13BrN2O2S
  • Molecular Weight : 365.2 g/mol
  • CAS Number : 344898-23-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. These interactions may include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which is critical in cancer therapy.
  • Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Assays : MTT assays have demonstrated that this compound exhibits potent cytotoxic effects on kidney cancer cells (HEK 293) with an IC50 value indicating effective inhibition of cell proliferation.
  • Mechanistic Studies : Investigations into the mechanism have shown that benzimidazole derivatives can induce apoptosis and inhibit cell cycle progression.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameKey FeaturesIC50 (µM)Biological Activity
1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazoleChlorobenzyl instead of bromobenzyl30Moderate cytotoxicity
1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazoleEthylsulfonyl group25High cytotoxicity
1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-imidazoleLacks benzo ring40Reduced activity

Case Studies

Several studies have investigated the biological activity of imidazole derivatives, providing insights into their potential applications:

  • Baviskar et al. (2021) reported that certain imidazole derivatives showed potent catalytic inhibition of DNA Topoisomerase II, suggesting that similar mechanisms might be applicable to this compound .
  • Dao et al. evaluated synthesized imidazole compounds for their anticancer properties, revealing significant inhibition against various cancer cell lines, which could parallel findings for the compound .

Q & A

Q. Q: What is the optimized synthetic route for 1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, and how are reaction conditions tailored to improve yield?

A: The synthesis involves two key steps: (1) imidazole core formation and (2) substituent introduction .

  • Core Formation : Start with o-phenylenediamine and formic acid under reflux (100°C, 2 h) to yield 1H-benzo[d]imidazole .
  • Substituent Introduction :
    • 4-Bromobenzyl Group : Use NaH in DMF for alkylation with 4-bromobenzyl bromide at 80°C .
    • Methylsulfonyl Group : Oxidize a methylthio precursor (e.g., 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole) with oxone (KHSO₅) in a MeOH/H₂O mixture at room temperature .
  • Optimization : Catalyst selection (e.g., Pd/C for cross-coupling), solvent polarity (DMF for high-temperature reactions), and controlled oxidation (avoiding over-oxidation to sulfones) are critical. Yields typically range from 52% to 81% depending on purification methods (e.g., column chromatography) .

Advanced Synthesis Challenges

Q. Q: What challenges arise in achieving regioselectivity during substituent introduction on the benzimidazole core?

A: Regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) direct nucleophilic attacks to specific positions. For example, the methylsulfonyl group at position 2 deactivates the ring, favoring substitution at position 1 .
  • Steric Hindrance : Bulky groups (e.g., 4-bromobenzyl) may block certain reaction sites. Use of NaH as a base in DMF minimizes side reactions by stabilizing intermediates .
  • Catalytic Strategies : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can enhance selectivity for aryl halide substitutions, as seen in analogous benzimidazole derivatives .

Biological Activity

Q. Q: What in vitro biological activities have been reported for this compound or its structural analogs?

A:

  • Antimicrobial Activity : Analogous compounds (e.g., 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole) show activity against S. aureus and S. typhi (MIC: 8–16 µg/mL) via membrane disruption .
  • Anticancer Potential : Derivatives with sulfonyl groups exhibit kinase inhibition (e.g., V600EBRAF inhibition in melanoma models, IC₅₀: 0.5–2 µM) .
  • Antifungal Properties : Benzimidazole-triazole hybrids demonstrate antifungal activity (e.g., Candida albicans, MIC: 4–32 µg/mL) by targeting ergosterol biosynthesis .

Mechanistic Studies

Q. Q: How does the methylsulfonyl group influence the compound’s electronic properties and biological interactions?

A:

  • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, reducing electron density at adjacent positions and altering reactivity in electrophilic substitutions .
  • Biological Interactions : Sulfonyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via dipole-dipole interactions. NMR studies of analogous compounds show downfield shifts in ¹H-NMR (δ 2.5–3.0 ppm) for protons near the sulfonyl group, confirming electronic modulation .

Analytical Characterization

Q. Q: What spectroscopic methods are essential for confirming the structure of this compound?

A:

  • ¹H/¹³C-NMR : Key signals include:
    • Benzimidazole NH: δ 12.5–13.0 ppm (singlet) .
    • 4-Bromobenzyl CH₂: δ 4.5–5.0 ppm (singlet) .
    • Methylsulfonyl group: δ 3.2–3.5 ppm (singlet for CH₃) .
  • ESI-MS : Molecular ion [M+H]⁺ at m/z 379–381 (C₁₅H₁₄BrN₂O₂S⁺) with isotopic peaks confirming bromine .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry for similar derivatives .

Structure-Activity Relationship (SAR)

Q. Q: How do structural modifications (e.g., bromine substitution) impact biological efficacy?

A:

  • 4-Bromobenzyl vs. 4-Chlorobenzyl : Bromine’s larger size enhances hydrophobic interactions, improving antimicrobial activity (MIC reduced by 50% compared to Cl derivatives) .
  • Sulfonyl vs. Thio Groups : Sulfonyl derivatives show 10-fold higher kinase inhibition due to stronger hydrogen bonding with active-site residues .
  • Substituent Position : Moving the sulfonyl group from position 2 to 1 reduces anticancer activity (IC₅₀ increases to >10 µM) .

Oxidation Optimization

Q. Q: What are the optimal conditions for oxidizing methylthio to methylsulfonyl groups without side reactions?

A:

  • Reagent : Oxone (KHSO₅) in MeOH/H₂O (1:1) at 0–25°C for 4–6 h achieves >90% conversion .
  • Alternatives : m-CPBA in dichloromethane (DCM) at -20°C can minimize over-oxidation but requires rigorous temperature control .
  • Monitoring : TLC (Rf reduction from 0.7 to 0.3) and FT-IR (S=O stretch at 1150–1300 cm⁻¹) confirm completion .

Stability and Storage

Q. Q: How stable is this compound under varying storage conditions?

A:

  • Thermal Stability : Decomposes above 150°C; store at -20°C in amber vials .
  • Light Sensitivity : The bromobenzyl group is prone to photodegradation; avoid UV exposure .
  • Solution Stability : Stable in DMSO for 6 months at -80°C; avoid aqueous buffers (pH > 8) to prevent hydrolysis .

Therapeutic Target Hypotheses

Q. Q: What molecular targets are hypothesized based on structural analogs?

A:

  • Kinase Inhibition : Similar sulfonyl-benzimidazoles inhibit V600EBRAF (melanoma) and EGFR (lung cancer) via ATP-binding site competition .
  • Antiviral Activity : Bis(heteroaryl)piperazine (BHAP) analogs (e.g., Delavirdine) target HIV-1 reverse transcriptase .
  • Antifungal Targets : Docking studies suggest binding to cytochrome P450 lanosterol 14α-demethylase (CYP51) .

Data Contradictions

Q. Q: How can researchers resolve discrepancies in reported biological activities?

A:

  • Experimental Replication : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) to minimize protocol variability .
  • Meta-Analysis : Compare IC₅₀/MIC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Structural Verification : Confirm compound purity (>95% by HPLC) and regiochemistry (via NOESY NMR) to rule out structural misassignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.